N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is a complex organic compound that features a quinazoline core fused with a thiophene ring and a cyclopropane carboxamide group.
Preparation Methods
The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
- N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
- N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-phenethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Properties
CAS No. |
847569-73-7 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15N3O2S/c20-13-7-10(14-2-1-5-22-14)6-12-11(13)8-17-16(18-12)19-15(21)9-3-4-9/h1-2,5,8-10H,3-4,6-7H2,(H,17,18,19,21) |
InChI Key |
GZRGILKEJUZJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 |
solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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